molecular formula C26H50O10 B1617547 Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate CAS No. 65520-46-9

Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate

Cat. No. B1617547
CAS RN: 65520-46-9
M. Wt: 522.7 g/mol
InChI Key: NRUKYANAWUDQNY-UHFFFAOYSA-N
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Description

“Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate” is a chemical compound commonly used as a plasticizer and solvent in various industries . It is a type of adipic acid ester, known for its ability to improve the flexibility and durability of plastics, such as polyvinyl chloride (PVC) . It is also used to improve cold flexibility and/or hydrocarbons extraction in both PVC and polar rubbers compounds .


Molecular Structure Analysis

The molecular formula of “Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate” is C26H50O10 . Its average mass is 522.669 Da and its monoisotopic mass is 522.340393 Da .


Physical And Chemical Properties Analysis

“Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate” is a liquid with a refractive index of 1.448 (lit.) . It has a density of 1.01 g/mL at 25 °C (lit.) . The compound has a flash point of 210 °C (open cup) .

Scientific Research Applications

Sustainable Synthesis of Branched-Chain Diesters

Research by Serrano‐Arnaldos et al. (2020) focuses on the synthesis of esters from branched alcohols and dicarboxylic linear acids, like bis(2-ethylbutyl) adipate. These compounds are used as lube bases due to their good performance at low temperatures. This work highlights a biocatalytic pathway for creating biodegradable lubricants.

Analysis of Di(2-ethyl hexyl)Adipate

Yang Zuo-jun (2003) conducted a study on the determination of Di(2-ethyl hexyl) adipate in immersed plastic solutions using solid-phase microextraction and gas chromatography-mass spectrometry. This research, detailed in the Journal of Instrumental Analysis, demonstrates the method's simplicity and sensitivity.

Analysis of Adipates in Food Packaging Materials

J. Tao (2010) developed a gas chromatography-mass spectrometric method for determining various adipates, including bis[2-(2-butoxyethoxy)ethyl] adipate, in food packaging materials. This method is characterized by its simplicity, rapidity, sensitivity, and accuracy. More information can be found in the Journal of Instrumental Analysis.

Synthesis and Characterization of Plasticizers

Agrawal et al. (1993) studied Bis(2-azido ethyl)adipate as a plasticizer, focusing on its synthesis, solubility, moisture content, and thermal behavior. The study, published in the Journal of Energetic Materials, provides valuable insights into the physical and chemical properties of this compound.

Solubilities and Partial Molar Volumes of Derivatives in Supercritical Carbon Dioxide

Research by Jing Peng, Haijian Yang, and Hongwei Yang (2015) in The Journal of Chemical Thermodynamics investigates the solubilities of bis(2-ethoxyethyl) ethanedioate derivatives, including bis[2-(2-butoxyethoxy)ethyl] ethanedioate, in supercritical carbon dioxide.

Migration Measure in Biodegradable Polylactic Acid Film

Xiong Pin's 2014 study explores the migration of bis(2-(2-butoxyethoxy)ethyl) hexanedioate in simulation food media. This research, found in The Plastics, highlights the method's convenience, reproducibility, and reliability in quantification.

Safety And Hazards

When handling “Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate”, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, such as chemical impermeable gloves, is advised . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] hexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H50O10/c1-3-5-11-29-13-15-31-17-19-33-21-23-35-25(27)9-7-8-10-26(28)36-24-22-34-20-18-32-16-14-30-12-6-4-2/h3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRUKYANAWUDQNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCOCCOCCOC(=O)CCCCC(=O)OCCOCCOCCOCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H50O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4070326
Record name Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4070326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate

CAS RN

65520-46-9
Record name 1,6-Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] hexanedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65520-46-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexanedioic acid, 1,6-bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065520469
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexanedioic acid, 1,6-bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Bis(2-(2-(2-butoxyethoxy)ethoxy)ethyl) adipate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4070326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis[2-[2-(2-butoxyethoxy)ethoxy]ethyl] adipate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
КА Коннова - Юность Большой Волги, 2020 - elibrary.ru
Изучено влияние пластификаторов дибутилфталата (ДБФ), дибутилсебацината (ДБС), бис [2-[2-(2-бутоксиэтокси) этокси] этил] адипата (Lincol 9), ди-(бутилкарбитол)-…
Number of citations: 4 elibrary.ru

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